molecular formula C13H17F3N2O B13749996 (2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide CAS No. 1146852-38-1

(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide

Cat. No.: B13749996
CAS No.: 1146852-38-1
M. Wt: 274.28 g/mol
InChI Key: AYAIJXOLOYQFPL-MWLCHTKSSA-N
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Description

(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenylethylamine moiety, and a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,5,5-trifluoropentan-2-one and (1R)-1-phenylethylamine.

    Formation of Intermediate: The initial step involves the reaction of 5,5,5-trifluoropentan-2-one with (1R)-1-phenylethylamine under controlled conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Amidation: The final step involves the amidation of the amine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biology: The compound can be used in biochemical assays to study enzyme kinetics and receptor-ligand interactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide is unique due to its specific combination of a trifluoromethyl group, a phenylethylamine moiety, and a pentanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1146852-38-1

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]pentanamide

InChI

InChI=1S/C13H17F3N2O/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19)/t9-,11-/m1/s1

InChI Key

AYAIJXOLOYQFPL-MWLCHTKSSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@H](CCC(F)(F)F)C(=O)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N

Origin of Product

United States

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